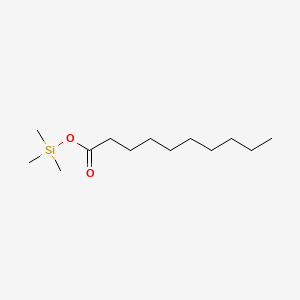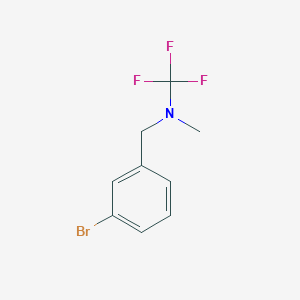![molecular formula C13H16N2O B13948048 7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole CAS No. 38349-09-6](/img/structure/B13948048.png)
7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole is a heterocyclic compound with the molecular formula C13H16N2O . This compound is part of the indole family, which is known for its significant role in various biological and chemical processes . The structure of this compound includes a pyrimidoindole core, which is a fused ring system combining pyrimidine and indole moieties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole has various applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole: A simpler structure with a single indole ring.
5-methoxyindole: Similar structure but lacks the pyrimidine ring.
7-methylindole: Similar structure but lacks the methoxy group.
Uniqueness
7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole is unique due to its fused pyrimidoindole core, which combines the properties of both pyrimidine and indole rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Propriétés
Numéro CAS |
38349-09-6 |
|---|---|
Formule moléculaire |
C13H16N2O |
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole |
InChI |
InChI=1S/C13H16N2O/c1-9-11-7-10(16-2)3-4-13(11)15-8-14-6-5-12(9)15/h3-4,7,14H,5-6,8H2,1-2H3 |
Clé InChI |
UUHKIIGORPPPKV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCNCN2C3=C1C=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Dimethyl-4-{2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl}morpholine 4-oxide](/img/structure/B13947986.png)
![Bicyclo[3.3.2]decan-2-one](/img/structure/B13947999.png)






![Imidazo[4,5,1-jk][1,3,4]benzotriazepine](/img/structure/B13948032.png)
![4,6-Methanofuro[3,2-d]pyrimidine](/img/structure/B13948037.png)



